1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid

Description

Structural Characterization and IUPAC Nomenclature

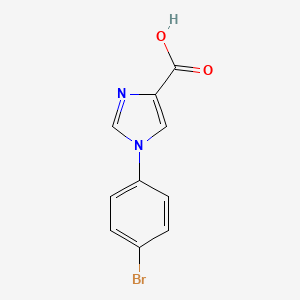

The structural characterization of this compound reveals a well-defined molecular architecture with specific geometric and electronic properties that can be precisely described through various chemical nomenclature systems and analytical techniques. According to the International Union of Pure and Applied Chemistry nomenclature conventions, the compound is officially designated as 1-(4-bromophenyl)imidazole-4-carboxylic acid, reflecting the systematic naming approach that identifies the bromine substituent position on the phenyl ring and the carboxylic acid location on the imidazole core. This nomenclature clearly indicates the regiospecific substitution pattern that defines the compound's unique structural identity within the broader family of substituted imidazole derivatives.

Table 1: Molecular Properties and Structural Identifiers

The molecular formula C₁₀H₇BrN₂O₂ provides essential information about the atomic composition, indicating the presence of ten carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure. This composition reflects the integration of multiple functional groups and aromatic systems that contribute to the compound's distinctive chemical properties. The molecular weight of 267.08 grams per mole positions this compound within a moderate size range that is often favorable for biological activity and synthetic accessibility.

Structural analysis using advanced computational descriptors reveals additional important characteristics of the molecular geometry and electronic distribution. The InChI (International Chemical Identifier) representation provides a standardized method for encoding the molecular structure in a computer-readable format, facilitating database searches and chemical informatics applications. The InChI string InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) encodes the complete connectivity information, including the tautomeric hydrogen on the carboxylic acid group.

The Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Br provides an alternative structural representation that clearly shows the connectivity pattern between atoms. This notation reveals the direct connection between the brominated benzene ring and the imidazole nitrogen, as well as the positioning of the carboxylic acid substituent. The planar aromatic systems within the molecule contribute to its overall geometric stability and potential for π-π stacking interactions with biological targets or other aromatic molecules.

Advanced spectroscopic characterization techniques have been employed to validate the structural assignments and determine the physicochemical properties of related imidazole derivatives. Nuclear magnetic resonance spectroscopy studies of similar compounds reveal characteristic chemical shift patterns, with imidazole ring protons typically appearing between 7.2 and 8.1 parts per million, while carboxylic acid protons are observed in the downfield region between 12 and 13 parts per million. These spectroscopic signatures provide valuable tools for confirming the structural identity and purity of synthesized samples.

Historical Context in Heterocyclic Chemistry Research

The development of this compound and related compounds must be understood within the broader historical context of heterocyclic chemistry research, which began its systematic development during the nineteenth century alongside the emergence of modern organic chemistry. The foundational work in heterocyclic chemistry can be traced to several pivotal discoveries that established the importance of nitrogen-containing ring systems in both natural products and synthetic chemistry. In 1818, Brugnatelli achieved the isolation of alloxan from uric acid, marking one of the earliest investigations into heterocyclic structures. This was followed by Dobereiner's production of furfural from starch treatment with sulfuric acid in 1832, and Runge's obtainment of pyrrole through dry distillation of bones in 1834.

The specific history of imidazole chemistry commenced with the groundbreaking synthesis achieved by Heinrich Debus in 1858, who successfully obtained imidazole through the reaction of glyoxal and formaldehyde in ammonia, initially naming this product glyoxaline. This original synthetic method, despite producing relatively low yields, established the fundamental approach for creating carbon-substituted imidazoles and remains in use for specific synthetic applications even today. Debus's work provided the foundation for understanding imidazole structure and reactivity, revealing the unique chemical complexity inherent in this seemingly simple five-membered heterocyclic system.

The evolution of imidazole chemistry gained significant momentum throughout the twentieth century, with researchers recognizing the extraordinary versatility of the imidazole nucleus in both synthetic and biological contexts. The development became particularly accelerated following the recognition that imidazole rings serve crucial functions in biological systems, most notably in the amino acid histidine and various enzymatic processes. The amphoteric nature of imidazole, with its ability to function as both an acid and a base, coupled with its complete water solubility and highly polar character, made it an attractive target for pharmaceutical development.

A landmark achievement in imidazole-based drug development occurred with the successful design and introduction of cimetidine in 1976, representing a rational drug design triumph that emerged from systematic structure-activity relationship studies targeting histamine H₂ receptors. The development of cimetidine, an imidazole derivative for treating peptic ulcers, demonstrated the tremendous therapeutic potential of carefully designed imidazole-containing compounds and served as inspiration for numerous subsequent research programs. This success story illustrated how the structural complexity of imidazole rings could be exploited to achieve specific biological activities while maintaining favorable pharmacological properties.

Table 2: Historical Milestones in Imidazole Chemistry

The contemporary research landscape surrounding imidazole derivatives has expanded to encompass sophisticated synthetic methodologies for constructing complex substituted systems such as this compound. Modern synthetic approaches have moved beyond the classical Debus method to include advanced cycloaddition strategies, such as reactions between α-isocyanoacetate synthons and various electrophilic partners. These methodologies have enabled the systematic exploration of structure-activity relationships within imidazole families, facilitating the development of compounds with tailored properties for specific applications.

Research investigations into substituted imidazole carboxylic acids have revealed their potential as versatile synthetic intermediates and biologically active compounds. Studies have demonstrated that careful modification of substitution patterns can dramatically influence both chemical reactivity and biological activity profiles. The incorporation of halogenated aromatic substituents, such as the 4-bromophenyl group in the target compound, introduces additional electronic effects that can enhance binding interactions through halogen bonding mechanisms and modify overall molecular properties.

Properties

IUPAC Name |

1-(4-bromophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXLOBBFTWDLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445302-27-2 | |

| Record name | 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carboxylation to Introduce the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the imidazole ring can be introduced via carboxylation reactions. One method involves the use of carbon dioxide under high pressure and temperature in the presence of suitable catalysts to convert precursor esters or halides into carboxylic acids.

Alternatively, ester intermediates such as ethyl imidazole-4-carboxylate can be hydrolyzed under basic conditions (e.g., potassium hydroxide at 30°C) followed by acidification to yield the free carboxylic acid. This hydrolysis step is typically followed by recrystallization to purify the acid product.

Purification and Characterization

Purification protocols for 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid include flash chromatography and preparative high-performance liquid chromatography (HPLC) with C18 columns using acetonitrile/water mixtures containing 0.1% trifluoroacetic acid. These methods achieve purities exceeding 98%, which is critical for biological assay applications.

Characterization of the compound involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the regiochemistry and presence of functional groups. Imidazole ring protons typically resonate between δ 7.2–8.1 ppm, while carboxylic acid protons appear around δ 12–13 ppm.

Elemental Analysis: Verifies the stoichiometry with discrepancies typically within 0.3% for carbon, hydrogen, and nitrogen.

High-Performance Liquid Chromatography (HPLC): Assesses purity and detects residual starting materials or byproducts.

Advanced Synthetic Strategies and Optimization

Computational chemistry methods, such as density functional theory (DFT), have been applied to optimize reaction pathways and predict transition states for the synthesis of bromophenyl imidazole derivatives. These approaches help identify energetically favorable routes and reduce experimental trial-and-error, improving yields and selectivity.

Catalyst and ligand optimization, including the use of sterically demanding phosphine ligands (e.g., XPhos), can mitigate issues such as palladium catalyst deactivation by bromine, enhancing cross-coupling efficiency.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Imidazole ring formation | Debus-Radziszewski synthesis: glyoxal, ammonia, aldehyde | Classical cyclocondensation method |

| 2 | Alternative imidazole synthesis | Cycloaddition of α-isocyanoacetate with imidoyl chloride | Provides regioselective diaryl-imidazole esters |

| 3 | Introduction of 4-bromophenyl group | Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) | Use of aryl halides/boronic acids; ligand optimization important |

| 4 | Carboxylation / Hydrolysis | CO2 carboxylation under pressure or ester hydrolysis with KOH | Followed by acidification and recrystallization |

| 5 | Purification | Flash chromatography, preparative HPLC | Achieves >98% purity |

| 6 | Characterization | ^1H/^13C NMR, elemental analysis, HPLC | Confirms structure and purity |

Research Findings and Considerations

The bromophenyl substituent enhances electrophilicity and facilitates further functionalization, which is valuable in medicinal chemistry applications.

Regioselective functionalization of the imidazole ring can be challenging due to tautomeric equilibria; directed metalation and protecting group strategies are employed to control substitution patterns.

Microwave-assisted synthesis protocols have been reported for related imidazole derivatives, offering advantages such as increased yield, reduced reaction time, and lower solvent consumption, though specific application to this compound requires further exploration.

Computational and machine learning approaches are increasingly used to optimize synthetic routes, reducing experimental workload and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in further substitution reactions, such as nitration or sulfonation.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Nucleophilic Substitution: Reagents like sodium azide or thiourea.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Nucleophilic Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound with an imidazole ring substituted with a bromophenyl group and a carboxylic acid group. It is similar to 1,5-diaryl-1H-imidazole-4-carboxylic acids, which have applications in inhibiting HIV-1 integrase .

Scientific Research Applications

1-(4-Bromophenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

- Medicinal Chemistry It is studied for its potential as an antimicrobial and anticancer agent.

- Material Science The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

- Biological Studies It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Antiviral Activity

This compound has been evaluated as an inhibitor of HIV-1 integrase (IN). It demonstrates significant inhibition of the IN-LEDGF/p75 interaction, which is crucial for HIV replication. One study showed that this compound inhibited the interaction by approximately 82%, indicating strong antiviral activity compared to control compounds.

Table 1: Inhibitory Activity Against HIV-1 Integrase

| Compound | % Inhibition |

|---|---|

| This compound | 82% |

| Control Compound (MUT 101) | 90% |

| Other Compounds Tested | 50-78% |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of imidazole compounds exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism is believed to involve disruption of microtubule assembly, leading to apoptosis in cancer cells.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Microtubule destabilization |

| HepG2 | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has demonstrated antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, showing effective inhibition with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Table 3: Antimicrobial Activity

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.015 |

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Halogen Variations

- 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid (CAS 445302-22-7): Replacing bromine with chlorine reduces molecular weight (222.63 g/mol vs. 281.1 g/mol for bromine analogs) and alters electronic properties. Purity ranges from 97% () to 99.85% (), depending on synthesis protocols . Synthesis: Similar methods to the brominated analog, involving EtOAc extraction and MgSO4 drying, yield comparable purity .

1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic Acid (CAS 114067-97-9):

Aryl Substitution Patterns

1-(4-Bromophenyl)-5-phenyl-1H-imidazole-4-carboxylic Acid (10f) :

- Addition of a phenyl group at the C-5 position () introduces steric bulk, reducing solubility in aqueous media. The compound exhibits a yield of 63% with distinct NMR shifts: δ 8.06 (2-CH, singlet) in ¹H NMR and 163.7 ppm (C=O) in ¹³C NMR .

- HRMS : [M + H]+ at m/z 343.0089 (calculated 343.0077), confirming molecular formula C₁₆H₁₂BrN₂O₂ .

- This compound is synthesized via a diarylimidazole pathway () with yields dependent on aryl boronic acid coupling efficiency .

Carboxylic Acid Positional Isomers

- 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid (CAS 1439899-09-8):

Heterocyclic Modifications

- 1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid Dihydrochloride (CAS 1808532-55-9):

Physicochemical and Spectroscopic Data Comparison

Table 1: Key Properties of Selected Compounds

Biological Activity

1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid (CAS No. 445302-27-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring a bromophenyl group and an imidazole moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H7BrN2O2

- SMILES : C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Br

- InChI Key : HZVQWQZLQXGZKJ-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). It exhibited significant cytotoxic effects, with IC50 values reported as low as 7.9 µM against MCF-7 cells, outperforming standard chemotherapeutics like cisplatin .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes indicative of programmed cell death . Additionally, it may disrupt microtubule assembly, which is critical for cancer cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Inhibition Studies : In a screening of various imidazole derivatives, this compound showed promising activity against a range of bacterial strains. Compounds with similar structures have been noted for their ability to inhibit bacterial growth effectively .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through various models:

- In vivo Studies : Animal models indicated that the compound could reduce inflammation markers significantly. Docking studies suggest that it interacts with specific enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid, and how are intermediates purified?

Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the bromophenyl group, followed by carboxylation or functional group interconversion. For example, analogous imidazole derivatives are synthesized via regioselective Pd-catalyzed arylations, with intermediates purified using flash chromatography (hexane/ethyl acetate gradients) . Halogen exchange (e.g., substituting chlorine for bromine) may also be employed, as seen in structurally related compounds like 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid, which achieves >97% purity via recrystallization .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Post-synthesis characterization relies on:

- 1H/13C NMR : To confirm regiochemistry and functional groups (e.g., imidazole ring protons at δ 7.2–8.1 ppm, carboxylic acid protons at δ 12–13 ppm) .

- Elemental analysis : To verify stoichiometry (e.g., discrepancies ≤0.3% between calculated and observed values for C, H, N) .

- HPLC : For purity assessment, particularly to detect unreacted intermediates or byproducts .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of bromophenyl imidazole derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energetically favorable routes. For instance, ICReDD’s approach combines reaction path searches with machine learning to narrow experimental conditions, reducing trial-and-error cycles. This methodology has been applied to design regioselective Pd-catalyzed reactions, achieving >90% yields in analogous systems .

Q. What strategies resolve discrepancies between experimental and theoretical elemental analysis data?

Discrepancies (e.g., nitrogen content mismatches in imidazole derivatives) may arise from hygroscopicity, incomplete combustion, or byproduct contamination. Mitigation includes:

- Drying samples : Under vacuum (24–48 hours) to remove moisture.

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion integrity.

- Alternative combustion analysis : Using dynamic flash combustion coupled with gas chromatography for improved accuracy .

Q. How does the bromophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing bromine enhances electrophilicity at the imidazole ring, facilitating nucleophilic substitutions (e.g., amide couplings at the carboxylic acid group). This is critical in drug design, as seen in angiotensin II receptor blockers where bromophenyl groups improve target binding . Comparative studies with chlorophenyl analogs show bromine’s superior leaving-group potential in Suzuki-Miyaura cross-couplings .

Q. What challenges arise in achieving regioselective functionalization of the imidazole ring?

Competing N1 vs. N3 alkylation can occur due to the imidazole’s tautomeric equilibrium. Strategies include:

- Directed metalation : Using Pd catalysts with sterically demanding ligands to favor substitution at the 4-position.

- Protecting groups : Temporarily blocking the carboxylic acid to direct reactivity to the bromophenyl ring .

Q. How are purification protocols tailored to isolate high-purity samples for biological assays?

Flash chromatography (silica gel, gradient elution) effectively removes unreacted aryl halides. For scale-up, preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) achieves >98% purity. Residual solvent removal requires lyophilization for acid-stable compounds .

Contradictions and Methodological Considerations

- Synthetic Yield Variability : Pd catalyst deactivation by bromine can reduce yields. Alternative catalysts (e.g., Ni-based systems) or ligand optimization (e.g., XPhos) improve efficiency .

- NMR Signal Overlap : Aromatic protons in the bromophenyl and imidazole rings may overlap. Deuterated DMSO or COSY experiments resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.